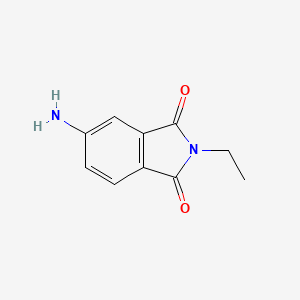

5-Amino-2-ethylisoindoline-1,3-dione

Descripción general

Descripción

5-Amino-2-ethylisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse chemical reactivity and significant applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-ethylisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of tetraynes with imidazole derivatives and oxygen, producing multifunctionalized tricyclic isoindoline-1,3-diones in good to excellent yields without the need for metals, catalysts, or bases .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to ensure sustainability and environmental friendliness. Solventless conditions and simple heating methods are used to synthesize isoindoline-1,3-dione derivatives, which are then purified using green methodologies .

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-2-ethylisoindoline-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: Coupled oxidation reactions with imidazoles and tetraynes.

Reduction: Reduction reactions involving the isoindoline nucleus.

Substitution: Substitution reactions with various reagents to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include imidazole derivatives, tetraynes, and oxygen. The reactions are typically carried out under mild conditions without the need for metals or catalysts .

Major Products Formed

The major products formed from these reactions are multifunctionalized tricyclic isoindoline-1,3-diones, which have multiple rings and complex structures .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from isoindoline-1,3-dione derivatives. For instance, a synthesized derivative exhibited significant antimitotic activity against human tumor cells, with mean GI50/TGI values indicating effective growth inhibition at concentrations of 15.72 μM and 50.68 μM respectively . This suggests that 5-Amino-2-ethylisoindoline-1,3-dione could be a promising scaffold for developing new anticancer agents.

2. Alzheimer’s Disease Research

Isoindoline derivatives have been explored for their inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids demonstrated cholinesterase inhibitory activity, indicating the potential of these compounds in treating cognitive decline associated with Alzheimer’s disease . The interaction of these compounds with AChE could lead to new therapeutic strategies.

Synthesis and Derivative Development

1. Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including the Claisen–Schmidt condensation reaction . This method allows for the introduction of different substituents that can enhance biological activity or modify pharmacokinetic properties.

2. Structural Modifications

The ability to modify the isoindoline core has led to the development of numerous derivatives with improved efficacy against cancer and neurodegenerative diseases. For example, derivatives featuring thiazole moieties have shown enhanced biological activity and favorable drug-like properties .

Biological Activities

1. Antimicrobial Properties

Research indicates that isoindole derivatives possess antimicrobial properties, making them candidates for further exploration in treating infections caused by resistant strains of bacteria . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

2. Anti-inflammatory Effects

Some studies have suggested that isoindoline derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation . The exact mechanisms remain under investigation but may involve modulation of inflammatory cytokines.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 5-Amino-2-ethylisoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptorsAdditionally, it inhibits β-amyloid protein aggregation, indicating its potential in treating Alzheimer’s disease .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 5-Amino-2-ethylisoindoline-1,3-dione include other isoindoline-1,3-dione derivatives such as:

N-isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in various fields.

Multifunctionalized isoindole-1,3-diones: Synthesized via the coupled oxidation of imidazoles and tetraynes.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation sets it apart from other similar compounds .

Actividad Biológica

5-Amino-2-ethylisoindoline-1,3-dione is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 190.07 g/mol. The compound features an isoindoline structure with two carbonyl groups at positions 1 and 3, and an amino group at position 5, which influences its reactivity and biological activity .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, studies have reported that derivatives of isoindoline-1,3-dione possess anticancer effects through mechanisms such as:

- Inhibition of cell growth : The compound has shown effectiveness against several cancer types by disrupting cellular pathways essential for tumor growth.

- Induction of apoptosis : Mechanistic studies suggest that it may activate apoptotic pathways in cancer cells, leading to programmed cell death .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. It has been tested against various bacterial strains and shown to inhibit their growth effectively. The compound's ability to disrupt bacterial cell membranes is a potential mechanism behind its antimicrobial effects .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is attributed to its interaction with specific molecular targets. These include:

- Cholinesterase Inhibition : Some derivatives have been shown to inhibit acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Propiedades

IUPAC Name |

5-amino-2-ethylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-12-9(13)7-4-3-6(11)5-8(7)10(12)14/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPAHWUHXOWZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C1=O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595709 | |

| Record name | 5-Amino-2-ethyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55080-55-2 | |

| Record name | 5-Amino-2-ethyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.